A furancarbonitrile that is one of the SELECTIVE SEROTONIN REUPTAKE INHIBITORS used as an antidepressant. The drug is also effective in reducing ethanol uptake in alcoholics and is used in depressed patients who also suffer from TARDIVE DYSKINESIA in preference to tricyclic antidepressants, which aggravate dyskinesia.
See also: Citalopram (has active moiety).
Citalopram hydrobromide
CAS No.: 59729-32-7
VCID: VC21330285
Molecular Formula: C20H22BrFN2O
Molecular Weight: 405.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Citalopram hydrobromide is a pharmaceutical compound used primarily as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for treating depression and other mood disorders. Citalopram hydrobromide is the active ingredient in medications like Celexa, which is approved by regulatory bodies such as the FDA for the treatment of depression in adults . Mechanism of ActionCitalopram hydrobromide works by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the availability of serotonin for synaptic transmission. This mechanism is believed to contribute to its antidepressant effects. Unlike some other antidepressants, citalopram has minimal effects on the reuptake of dopamine and norepinephrine, and it does not inhibit monoamine oxidase . Clinical UsesCitalopram hydrobromide is primarily used for the symptomatic relief of depressive illness in adults. It has also been found effective in managing symptoms of anxiety, eating disorders, and obsessive-compulsive disorder . Studies have shown that citalopram can significantly reduce the relapse rate of depression compared to placebo treatments . Side EffectsWhile citalopram hydrobromide is generally well-tolerated, it can cause a range of side effects. Common side effects include nausea, somnolence, dry mouth, increased sweating, tremor, and ejaculation disorders . Serious side effects may include allergic reactions, QT prolongation leading to heart rhythm disturbances, and increased risk of suicidal thoughts or behaviors . Common Side Effects
Serious Side Effects
Research FindingsCitalopram hydrobromide has been extensively studied for its efficacy and safety in treating depression. Meta-analyses have shown modest response rates, indicating its effectiveness as a treatment option . Additionally, citalopram has been found to be effective in reducing the relapse rate of depression in long-term studies . |
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 59729-32-7 | ||||||||||||||||||||||
Product Name | Citalopram hydrobromide | ||||||||||||||||||||||
Molecular Formula | C20H22BrFN2O | ||||||||||||||||||||||
Molecular Weight | 405.3 g/mol | ||||||||||||||||||||||
IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | ||||||||||||||||||||||
Standard InChIKey | WIHMBLDNRMIGDW-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | ||||||||||||||||||||||
Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | ||||||||||||||||||||||
Appearance | White Solid | ||||||||||||||||||||||
Melting Point | 177-179°C | ||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||
Synonyms | Celexa Citalopram Citalopram Hydrobromide Cytalopram Escitalopram Escitalopram Oxalate Lexapro Lu-10-171 Lu10171 Seropram |
||||||||||||||||||||||
PubChem Compound | 77995 | ||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume